Welcome to the BenchChem Online Store!
molecular formula C15H11BrN2O2 B8694675 Methyl 6-bromo-2-phenylimidazo[1,2-a]pyridine-7-carboxylate

Methyl 6-bromo-2-phenylimidazo[1,2-a]pyridine-7-carboxylate

Cat. No. B8694675
M. Wt: 331.16 g/mol
InChI Key: FPABDHHNGZLLOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08975276B2

Procedure details

A 40 mL pressure rated scintillation vial was charged with methyl 2-amino-5-bromoisonicotinate (500 mg, 2.16 mmol) and 2-bromo-1-phenylethanone (474 mg, 2.38 mmol). The mixture was partially dissolved in ethanol (10.8 mL) and the reaction vessel was placed in a reaction block preheated to 100° C. The reaction mixture was let stir overnight. After heating for 18 hours, LCMS showed complete conversion of the starting material to a major peak with the desired mass (m/z=332 [M+H]+). The mixture was allowed to come to ambient temperature. After several hours a red precipitate had formed and was filtered. The solid was dried in open air overnight. Methyl 6-bromo-2-phenylimidazo[1,2-a]pyridine-7-carboxylate (400 mg, 1.208 mmol, 55.8% yield) was collected as a red solid. 1H NMR (400 MHz, DMSO-d6) δ ppm 9.12 (1H, s), 8.58 (1H, s), 8.18 (1H, s), 8.01 (2H, dd, J=8.28, 1.25 Hz), 7.53 (2H, t, J=7.53 Hz), 7.41-7.47 (1H, m), 3.93 (3H, s). Mass found 332 [M+H]+.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
474 mg
Type
reactant
Reaction Step One
Quantity
10.8 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([C:9]([Br:12])=[CH:10][N:11]=1)[C:5]([O:7][CH3:8])=[O:6].Br[CH2:14][C:15]([C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)=O>C(O)C>[Br:12][C:9]1[C:4]([C:5]([O:7][CH3:8])=[O:6])=[CH:3][C:2]2[N:11]([CH:14]=[C:15]([C:17]3[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=3)[N:1]=2)[CH:10]=1

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
NC=1C=C(C(=O)OC)C(=CN1)Br
Name
Quantity
474 mg
Type
reactant
Smiles
BrCC(=O)C1=CC=CC=C1
Step Two
Name
Quantity
10.8 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was let stir overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
preheated to 100° C
TEMPERATURE
Type
TEMPERATURE
Details
After heating for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
to come to ambient temperature
CUSTOM
Type
CUSTOM
Details
After several hours a red precipitate had formed
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
The solid was dried in open air overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC=1C(=CC=2N(C1)C=C(N2)C2=CC=CC=C2)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.208 mmol
AMOUNT: MASS 400 mg
YIELD: PERCENTYIELD 55.8%
YIELD: CALCULATEDPERCENTYIELD 55.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.